2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide

Description

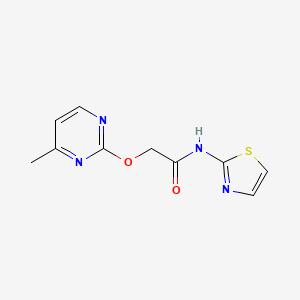

2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methyl group and an acetamide moiety linked to a thiazole ring through an ether linkage.

Properties

IUPAC Name |

2-(4-methylpyrimidin-2-yl)oxy-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-7-2-3-11-9(13-7)16-6-8(15)14-10-12-4-5-17-10/h2-5H,6H2,1H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZNUKOFFUBAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Pyrimidine Intermediate: The starting material, 4-methylpyrimidine, is subjected to a nucleophilic substitution reaction with an appropriate leaving group to introduce the ether linkage.

Thiazole Ring Formation: The thiazole ring is synthesized separately through a cyclization reaction involving a thioamide and a haloketone.

Coupling Reaction: The pyrimidine intermediate and the thiazole ring are coupled under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the acetamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent, particularly targeting specific enzymes or receptors. Its mechanism of action may involve:

- Enzyme Inhibition : Binding to active or allosteric sites on enzymes, modulating biological pathways.

- Receptor Interaction : Acting as an inhibitor or modulator affecting receptor activity.

Antimicrobial Activity

Research indicates that 2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens, including:

- Gram-positive Bacteria : Moderate activity against Staphylococcus aureus.

- Gram-negative Bacteria : Moderate activity against Escherichia coli.

- Fungi : Moderate activity against Candida albicans.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Moderate |

| Candida albicans | Moderate |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines, indicating potential antitumor activity. For instance, derivatives of similar thiazole compounds have shown efficacy against various cancer types, suggesting that modifications to the structure can enhance biological activity.

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study demonstrated that thiazole derivatives could inhibit cell proliferation in human cancer lines such as HepG2 and MDA-MB-231, highlighting the potential of thiazole-containing compounds in cancer therapy .

- Antimicrobial Efficacy : Comparative studies on similar pyrimidine derivatives revealed that this compound has moderate antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains .

- Mechanistic Insights : Investigations into the molecular mechanisms have shown that these compounds can affect signaling pathways relevant to cancer progression and microbial resistance .

Mechanism of Action

The mechanism of action of 2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-chloropyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide

- 2-((4-methylpyrimidin-2-yl)oxy)-N-(benzothiazol-2-yl)acetamide

- 2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-4-yl)acetamide

Uniqueness

2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both pyrimidine and thiazole rings in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide, a synthetic organic compound, has gained attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a pyrimidine ring substituted with a methyl group and an acetamide moiety linked to a thiazole ring through an ether linkage. Its diverse interactions with biological targets make it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4O2S, with a molecular weight of 250.28 g/mol. The compound's structure is characterized by:

- Pyrimidine Ring : Provides the compound with potential interactions in biological systems.

- Thiazole Ring : Enhances the compound's biological activity through specific molecular interactions.

The mechanism of action of this compound involves its interaction with specific enzymes or receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biological pathways. This interaction can lead to significant biological effects, including anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance, studies have shown that pyrimidine derivatives can suppress cyclooxygenase (COX) enzyme activity, which is critical in the inflammatory response. The IC50 values for related compounds against COX-2 inhibition were reported as low as 0.04 μmol, demonstrating significant potency comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against different bacterial strains .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Key Activity | IC50/MIC Values |

|---|---|---|---|

| Compound A | Pyrimidine derivative | Anti-inflammatory | IC50 = 0.04 μmol |

| Compound B | Thiazole derivative | Antimicrobial | MIC = 5.64 µM (S. aureus) |

| Compound C | Benzothiazole derivative | Antimicrobial | MIC = 8.33 µM (E. coli) |

This table highlights how the structural variations influence the biological activity of these compounds.

Case Studies and Research Findings

- In Vivo Studies : In animal models, pyrimidine derivatives have shown effectiveness in reducing carrageenan-induced paw edema, indicating strong anti-inflammatory properties .

- In Vitro Assays : Various bioassays demonstrated that these compounds significantly reduced the expression levels of inflammatory markers such as iNOS and COX-2 in RAW264.7 cells, further supporting their potential as therapeutic agents against inflammation .

- SAR Investigations : Structure–activity relationship (SAR) studies have indicated that electron-releasing substituents on the pyrimidine ring enhance anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.